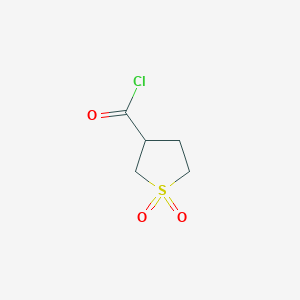

1,1-Dioxothiolane-3-carbonyl chloride

Overview

Description

1,1-Dioxothiolane-3-carbonyl chloride is a chemical compound with the CAS Number: 89463-78-5 . It has a molecular weight of 182.63 .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not provided in the search results. Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

Green Catalysis

1,1-Dioxothiolane-3-carbonyl chloride is used in green catalysis. Duan, Gu, and Deng (2006) demonstrated the use of ionic liquids as catalysts for the protection of carbonyls to 1,3-dioxolanes and 1,3-dioxanes under solvent-free conditions. This novel catalytic system contributes to more benign acetalization procedures of carbonyl compounds (Duan, Gu, & Deng, 2006).

Organic Synthesis

In organic synthesis, this compound plays a vital role. Muthusamy, Babu, and Gunanathan (2001) reported an efficient method for preparing 1,3-dithiolanes from aldehydes and ketones, highlighting the chemoselectivity of thioacetalization of carbonyl compounds using indium(III) chloride as a catalyst (Muthusamy, Babu, & Gunanathan, 2001).

Catalytic Reduction Processes

This compound is utilized in catalytic reduction processes. Jurkauskas, Sadighi, and Buchwald (2003) prepared an N-heterocyclic carbene copper chloride complex for catalyzing the conjugate reduction of α,β-unsaturated carbonyl compounds (Jurkauskas, Sadighi, & Buchwald, 2003).

Photocatalytic Processes

Nielsen et al. (2017) reported a redox-neutral formylation of aryl chlorides through selective 2-functionalization of 1,3-dioxolane via nickel and photoredox catalysis. This process offers advantages over traditional reductive carbonylation, as it does not employ carbon monoxide, pressurized gas, or stoichiometric reductant (Nielsen et al., 2017).

Environmental Applications

In the environmental sector, this compound contributes to understanding the chlorination mechanism of carbon. Fujimori et al. (2010) used Cl-K near-edge X-ray-absorption fine structure (NEXAFS) to determine the chlorination mechanism of carbon in fly ash, which is vital for studying environmental organic chemicals containing chloride (Fujimori, Tanino, Takaoka, & Morisawa, 2010).

Water Purification

Shen et al. (2017) investigated the degradation of 1,4-dioxane by the photoelectro-peroxone (PEP) process. This process, which combines ozonation, UV photolysis, and electrochemical hydrogen peroxide generation, effectively produces hydroxyl radicals for advanced oxidation wastewater treatment (Shen et al., 2017).

Future Directions

The future of synthetic chemistry is promising, with many challenges still remaining. Higher selectivity, higher efficiency, environmental benignity, and sustainable energy are areas of focus . As synthetic chemistry continues to evolve, it’s likely that new methods for synthesizing and analyzing compounds like 1,1-Dioxothiolane-3-carbonyl chloride will be developed .

properties

IUPAC Name |

1,1-dioxothiolane-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMEXPHHNLIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664665 | |

| Record name | 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89463-78-5 | |

| Record name | 1,1-Dioxo-1lambda~6~-thiolane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrahydro-3-thiophenecarbonyl chloride 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)

![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)

![5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1451541.png)

![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)

![1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1451544.png)

![7-chloro-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1451547.png)